molecular formula C14H10BrFO B1338967 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone CAS No. 88675-31-4

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Cat. No.: B1338967
CAS No.: 88675-31-4
M. Wt: 293.13 g/mol
InChI Key: DYTDDALWSRMTDA-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H10BrFO It is a brominated ketone featuring both a fluorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone typically involves the bromination of 1-(4-fluorophenyl)-2-phenylethanone. One common method is the use of ammonium bromide and oxone as brominating agents . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted phenylethanones.

    Reduction: Formation of 2-bromo-1-(4-fluorophenyl)-2-phenylethanol.

    Oxidation: Formation of 2-bromo-1-(4-fluorophenyl)-2-phenylacetic acid.

Scientific Research Applications

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

  • 2-Bromo-1-(4-chlorophenyl)-2-phenylethanone
  • 2-Bromo-1-(4-methylphenyl)-2-phenylethanone
  • 2-Bromo-1-(4-nitrophenyl)-2-phenylethanone

Comparison: 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The fluorine atom increases the compound’s lipophilicity and can influence its biological activity. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTDDALWSRMTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461735
Record name 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88675-31-4
Record name 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methylene chloride (1 L) is taken in a 4 necked RB flask equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube. 100 g (0.466 mol) of 1-(4-Fluorophenyl)-2-phenyl ethanone is introduced in to the above flask and stirred for 5 minutes to obtain a clear solution.2 ml of a 30% hydrobromic acid in acetic acid is then added, followed by gradual addition of a cold solution of bromine (73 g, 0.456 mole) in 200 ml of methylene chloride at 26±2° C. Bromine solution is added in such a manner that it is consumed instantly as indicated by colouration of reaction mixture. After addition of bromine solution the reaction mixture is cooled to 19±1° C., treated with 5% aqueous sodium sulphite (200 ml) and stirred for about lhr at 21.5±3.5° C. The organic layer is then separated and is subjected to the above operation twice with 5% aqueous sodium sulphite (2×200 ml). The organic layer is then stirred with 5% aqueous sodium bicarbonate (200 ml) for about 1 hr at 21.5±3.5° C. and separated. The organic layer is finally stirred with 5% aqueous sodium chloride(200 ml) and separated. The organic layer is dried over sodium sulphate and filtered. Methylene chloride is removed by distillation and the syrup thus obtained solidified on standing in to a pale orange coloured solid. Yield 129 g (94.8%)
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Synthesis routes and methods II

Procedure details

Fluorobenzene (100 g, 1.04 mol) is taken in a clean and dry 4 necked RB flask equipped with mechanical stirring rod, pressure equalization funnel, N2 inlet and a CaCl2 guard tube. The contents of the flask are cooled to 0° C. in an ice bath under a stream of N2 gas. 103 g (1.54 mol) of powdered aluminum chloride are added into the flask under stirring. The contents of the flask are further cooled to −10° C. by adding common salt to ice bath. Phenyl acetyl chloride (110.75 g, 1.43 mol) is placed in the pressure equalization funnel fitted to the flask and added drop wise manner in 2-2½ hours, while maintaining the temperature of the reaction between −10° to 0° C. After the addition the reaction is maintained for a further period of 2 hours between −10° to 0° C. In process sample of reaction mixture showed the area % of 1-(4-Fluorophenyl)-2-phenyl ethanone by HPLC as 99.02% and deoxy benzoin content as nil. The reaction mixture is then poured slowly into a mixture of ice (300 g), water (300 ml) and Conc.hydrochloric acid (30 ml) while maintain the temperature between −10 to 5° C. the contents are stirred for ½ hr at this temperature. The solid thus obtained is dissolved in methylene chloride (1.0 L) and separated the organic phase. The aqueous phase is extracted with methylene chloride (500 ml).The combined methylene chloride extract is sequentially washed with 5% aqueous sodium bicarbonate (600 ml), water (600 ml) and 5% sodium chloride (400 ml). The methylene chloride extract is then transferred into a 4 necked RB flask equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube. 4 ml of a 30% hydrobromic acid in acetic acid is then added, followed by gradual addition of a cold solution of bromine 109 g, 0.68 mole) in 200 ml of methylene chloride at 26±2° C. Bromine solution is added in such a manner that it is consumed instantly as indicated by colouration of reaction mixture. After addition of bromine solution the reaction mixture is cooled to 19±1° C., treated with 5% aqueous sodium sulphite (400 ml) and stirred for about lhr at 21.5±3.5° C. The organic layer is then separated and is subjected to the above operation twice with 5% aqueous sodium sulphite (2×400 ml). The organic layer is stirred with 5% aqueous sodium bicarbonate (400 ml) for about 1 hr at 21.5±3.5° C. and separated. The organic layer is finally stirred with 5% aqueous sodium chloride(400 ml) and separated. The organic layer is dried over sodium sulphate and filtered. Methylene chloride is removed by distillation and the syrup thus obtained solidified on standing in to a pale orange coloured solid. Yield 183 g (85.9%)
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100 g
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110.75 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Reactant of Route 2
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Customer
Q & A

Q1: What is the significance of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone in pharmaceutical chemistry?

A1: this compound is not a pharmaceutical itself, but rather a crucial intermediate in the synthesis of atorvastatin calcium [, ]. Atorvastatin calcium is a commonly prescribed medication used to lower cholesterol levels and reduce the risk of cardiovascular disease.

Q2: Can you describe the synthetic route used to produce this compound?

A2: Both research papers [, ] outline similar synthetic approaches, starting with readily available phenylacetic acid. The process involves several steps:

  1. Bromination: The resulting ketone is then selectively brominated at the alpha position using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) []. This step yields the desired this compound.

Q3: How is the structure of this compound confirmed?

A3: The identity and purity of the synthesized this compound are confirmed using spectroscopic techniques. Both papers utilize 1H Nuclear Magnetic Resonance (1H NMR) and Mass Spectrometry (MS) to characterize the compound [, ]. These methods provide detailed information about the compound's structure, including the presence and position of specific atoms and functional groups.

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